4-Chloro-6-methoxy-1-methylphthalazine
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Overview
Description
4-Chloro-6-methoxy-1-methylphthalazine is an organic compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 1st position of the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1-methylphthalazine typically involves the chlorination of 6-methoxy-1-methylphthalazine. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the 4th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1-methylphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like copper(I) iodide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Major Products
Substitution: Formation of 4-amino-6-methoxy-1-methylphthalazine or 4-thio-6-methoxy-1-methylphthalazine.
Oxidation: Formation of this compound-2-one.
Reduction: Formation of this compound-2-amine.
Scientific Research Applications
4-Chloro-6-methoxy-1-methylphthalazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1-methylphthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-6-methoxypyrimidine
- 1-Chloro-4-methylphthalazine
Uniqueness
4-Chloro-6-methoxy-1-methylphthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1217472-10-0 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1-methylphthalazine |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-4-3-7(14-2)5-9(8)10(11)13-12-6/h3-5H,1-2H3 |
InChI Key |
NIMAOIGTLZDTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(N=N1)Cl)OC |
Origin of Product |
United States |
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